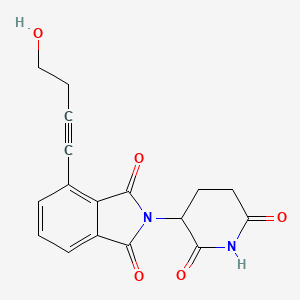
Thalidomide-propargyl-C1-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-propargyl-C1-OH is a derivative of thalidomide, a compound historically known for its teratogenic effects but later repurposed for its immunomodulatory and anti-angiogenic properties. This compound is particularly notable for its role in the development of proteolysis-targeting chimeras (PROTACs), which are used to degrade specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thalidomide-propargyl-C1-OH typically involves the functionalization of thalidomide with a propargyl group. This is achieved through a series of chemical reactions, including nucleophilic substitution and click chemistry.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-propargyl-C1-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Nucleophiles: Such as sodium azide (NaN₃) and sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, which can be further utilized in the synthesis of PROTACs and other bioactive molecules .
Scientific Research Applications
Thalidomide-propargyl-C1-OH has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and PROTACs.
Biology: Employed in studies of protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cancer and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical probes
Mechanism of Action
The mechanism of action of thalidomide-propargyl-C1-OH involves its binding to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation. This process is crucial for the compound’s role in PROTACs, which are designed to target and degrade specific proteins within cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thalidomide-propargyl-C1-OH include:
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another thalidomide derivative with potent anti-cancer properties.
Uniqueness
This compound is unique due to its propargyl functional group, which allows for click chemistry applications and the synthesis of PROTACs. This functionalization enhances its utility in targeted protein degradation, making it a valuable tool in chemical biology and drug discovery .
Properties
Molecular Formula |
C17H14N2O5 |
|---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-(4-hydroxybut-1-ynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H14N2O5/c20-9-2-1-4-10-5-3-6-11-14(10)17(24)19(16(11)23)12-7-8-13(21)18-15(12)22/h3,5-6,12,20H,2,7-9H2,(H,18,21,22) |
InChI Key |
RCURVMCDRZLWPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















